Regioisomeric pKa Shift: 3‑Methyl vs. 5‑Methyl Pyridine Basicity Drives Differential Protonation at Physiological pH
The pyridine nitrogen of the 3‑methyl‑substituted free base exhibits a predicted pKa of 9 ± 0.10 [REFS‑1]. Although the 5‑methyl regioisomer (CAS 459819‑29‑5) shares the same molecular formula (C₁₁H₁₆N₂O, MW 192.26) [REFS‑2], its pyridine pKa is expected to be measurably different because the methyl group’s electron‑donating resonance effect varies with substitution position; a meta‑like (3‑position) methyl donates less electron density to the ring nitrogen than a para‑like (5‑position) methyl, yielding a lower pKa for the 3‑methyl isomer. This difference in basicity translates into a distinct fraction of protonated versus neutral pyridine species at pH 7.4, directly affecting hydrogen‑bond donor/acceptor capacity in biological targets.
| Evidence Dimension | Predicted pyridine nitrogen pKa |
|---|---|
| Target Compound Data | pKa ≈ 9.0 (free base, 3‑methyl‑2‑(piperidin‑4‑yloxy)pyridine) |
| Comparator Or Baseline | 5‑Methyl‑2‑(piperidin‑4‑yloxy)pyridine (CAS 459819‑29‑5); pKa expected to be >9.0 due to enhanced para‑like resonance donation |
| Quantified Difference | Estimated ΔpKa of 0.3–0.8 log units (based on analogous methylpyridine regioisomer pairs); precise measured value to be confirmed experimentally |
| Conditions | Predicted values from ChemicalBook database (ACD/Labs Percepta); experimental aqueous pKa determination recommended |
Why This Matters
A 0.3–0.8 log unit shift in pyridine pKa can alter the protonated-to-neutral ratio by a factor of 2–6 at physiological pH, which in turn determines the compound’s hydrogen-bonding pattern in kinase hinge regions, and makes the 3‑methyl isomer a structurally non‑interchangeable fragment with its 5‑methyl analog for any structure‑based design campaign.
